molecular formula C15H33N B1320273 N-Ethyltridecan-1-amine CAS No. 59570-06-8

N-Ethyltridecan-1-amine

Cat. No.: B1320273
CAS No.: 59570-06-8
M. Wt: 227.43 g/mol
InChI Key: PFHKGHJIWRUDBV-UHFFFAOYSA-N
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Description

N-Ethyltridecan-1-amine is an organic compound belonging to the class of amines. It is characterized by a long aliphatic chain with an ethyl group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyltridecan-1-amine can be synthesized through several methods. One common approach involves the alkylation of tridecan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

  • Alkylation Reaction: : Tridecan-1-amine is reacted with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or toluene at elevated temperatures.

    C13H29NH2+C2H5BrC13H29NHC2H5 \text{C}_{13}\text{H}_{29}\text{NH}_2 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{C}_{13}\text{H}_{29}\text{NHC}_2\text{H}_5 C13​H29​NH2​+C2​H5​Br→C13​H29​NHC2​H5​

Properties

IUPAC Name

N-ethyltridecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-4-2/h16H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHKGHJIWRUDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600051
Record name N-Ethyltridecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59570-06-8
Record name N-Ethyltridecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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